Fmoc-L-Leu-MPPA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

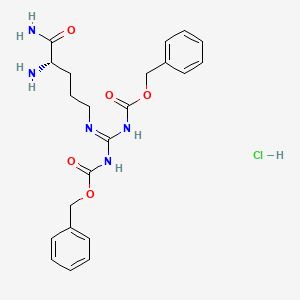

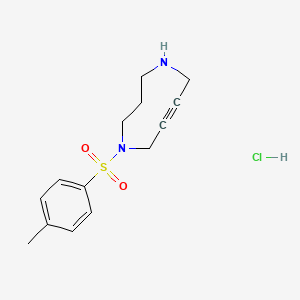

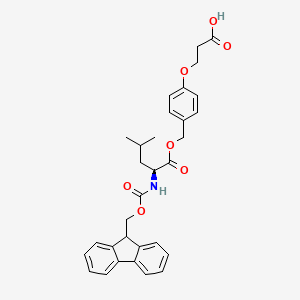

Fmoc-L-Leu-MPPA is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid . It serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method guarantees a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .

Synthesis Analysis

The synthesis of this compound involves anchoring Nalpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis . This approach was improved by F. Albericio and G. Barany .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C31H33NO7 . It has a molecular weight of 531.61 g/mol .Chemical Reactions Analysis

This compound is used as a linker in the synthesis of peptides. It is used in the formation of bonds to aminomethyl supports by standard coupling procedures .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 531.61 g/mol .Wirkmechanismus

Target of Action

Fmoc-L-Leu-MPPA is a compound that primarily targets amino acids in peptide synthesis . The Fmoc group, or 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This leads to the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner . The Fmoc group also allows for the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

It is known that the fmoc group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Result of Action

The primary result of this compound’s action is the formation of peptides through solid-phase peptide synthesis . By this method, a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in the peptide is guaranteed .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is stable under acidic conditions but is rapidly removed by base . Therefore, the pH of the environment can significantly influence the efficacy of this compound in peptide synthesis.

Zukünftige Richtungen

The use of Fmoc-L-Leu-MPPA and similar compounds in peptide synthesis is a growing field with potential for further development. The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making these compounds useful in the fabrication of functional materials .

Relevant Papers

- “Improved approach for anchoring Nalpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis” by F. Albericio and G. Barany .

- “Amino acid derivatives used as agents bonding to a solid support” by NeoMPS S.A .

- "Fmoc-Modified Amino Acids and Short Peptides: Simple Bio- Inspired Building Blocks for the Fabrication of Functional Materials" .

Biochemische Analyse

Biochemical Properties

Fmoc-L-Leu-MPPA interacts with various enzymes and proteins in biochemical reactions . The Fmoc group in the compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of a carbamate . This interaction is crucial in the synthesis of peptides, where this compound serves as a precursor for linkage to supports .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis . The compound’s presence influences cell function by facilitating the formation of peptides, which are integral to various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis . The Fmoc group in the compound is a base-labile protecting group that can be removed by secondary amines such as piperidine . This process allows for the formation of peptides, with the compound serving as a precursor for linkage to supports .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound is used in peptide synthesis, where it serves as a precursor for linkage to supports . Over time, the Fmoc group in the compound can be removed, allowing for the formation of peptides .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . The compound interacts with enzymes and cofactors in this pathway, serving as a precursor for linkage to supports .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis . The compound is transported to the site of peptide synthesis, where it serves as a precursor for linkage to supports .

Subcellular Localization

The subcellular localization of this compound is related to its role in peptide synthesis . The compound is localized at the site of peptide synthesis, where it serves as a precursor for linkage to supports .

Eigenschaften

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO7/c1-20(2)17-28(30(35)38-18-21-11-13-22(14-12-21)37-16-15-29(33)34)32-31(36)39-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-14,20,27-28H,15-19H2,1-2H3,(H,32,36)(H,33,34)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQVOEUFBLTCMI-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)